molecular formula C21H25ClN4O4S B2717169 N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1052531-35-7

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

Cat. No. B2717169
M. Wt: 464.97
InChI Key: AKRGHXMMTUQOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O4S and its molecular weight is 464.97. The purity is usually 95%.
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Scientific Research Applications

Molecular Properties and Applications

Molar Refraction and Polarizability

Studies on similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, have focused on their molecular properties like density, refractive index, molar refractivity, and polarizability. These properties are crucial for understanding the compound's interaction with light and its behavior in solutions, which can inform its applications in materials science and photonics. The observed linear relationship between concentration and both density and refractive index, as well as the calculation of molar refractivity and polarizability, underscores the compound's potential in designing materials with specific optical properties (Sawale et al., 2016).

Synthesis and Cytotoxicity

Research into structurally related compounds, including synthesis and evaluation of their cytotoxic effects, provides insights into potential applications in developing new anticancer agents. For instance, the synthesis and cytotoxicity assessment of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones highlights the process of identifying compounds with significant anticancer activity through methodical synthesis and testing against various cancer cell lines (Hour et al., 2007).

Solution Behavior

The behavior of similar compounds in aqueous-alcoholic solutions, including their densities and refractive indices, has been studied. Such research is pivotal for understanding the solubility and interaction of these compounds with solvents, which is essential for their formulation in pharmaceutical applications. The findings on apparent molar volume and partial molar volumes can guide the development of drug delivery systems and improve the bioavailability of pharmaceutical compounds (Deosarkar et al., 2016).

Antimicrobial Activity

The synthesis and antimicrobial activity evaluation of related compounds, such as imino-4-methoxyphenol thiazole derived Schiff bases, offer insights into their potential as novel antimicrobial agents. Understanding the structure-activity relationships and the effects of various substituents on microbial growth inhibition can inform the design of new drugs to combat resistant bacterial and fungal strains (Vinusha et al., 2015).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)12-13-24(20(26)15-6-8-16(9-7-15)25(27)28)21-22-18-11-10-17(29-3)14-19(18)30-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRGHXMMTUQOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.